2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a bromobenzylidene group, a hydrazino linkage, and a methoxyphenyl group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
2-Bromobenzaldehyde+Hydrazine Hydrate→2-(2-Bromobenzylidene)hydrazine
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 4-methoxyphenylglyoxal in the presence of a base such as sodium acetate to form the final product, this compound.
2-(2-Bromobenzylidene)hydrazine+4-Methoxyphenylglyoxal→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding azides or nitroso derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into alcohols or amines under appropriate conditions.
-
Substitution: : The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium azide, thiourea, and primary amines are typical reagents for substitution reactions.
Major Products
Oxidation: Azides, nitroso compounds.
Reduction: Alcohols, amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological studies, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydrazino and carbonyl groups are key to its binding affinity and reactivity, enabling it to modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Fluorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Iodobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
Compared to its analogs, 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
767310-15-6 |
---|---|
Molecular Formula |
C16H14BrN3O3 |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-13-8-6-12(7-9-13)19-15(21)16(22)20-18-10-11-4-2-3-5-14(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
WVURLCODLZQRAB-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.